![molecular formula C19H23N7 B6475785 N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640962-02-1](/img/structure/B6475785.png)
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a pyrimidine ring, and a quinoxaline ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperazine ring, which is further attached to a quinoxaline ring. The ethyl group would be attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make this compound basic .Scientific Research Applications
Phosphodiesterase (PDE) 10A Inhibitor
This compound has been found to be a highly selective inhibitor of PDE10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . Inhibition of PDE10A modulates the activity of these neurons via the regulation of cAMP and cGMP .
Potential Treatment for Psychosis
The signal control of medium spiny neurons, which is modulated by PDE10A, is considered associated with psychotic symptoms . Therefore, a PDE10A inhibitor like this compound is expected to be a potential therapeutic method for psychosis diseases such as schizophrenia .
Biofilm Inhibition
The compound has shown potential in inhibiting biofilm formation . Biofilms are a major issue in clinical settings due to their role in antibiotic resistance .
Quorum Sensing Disruption
Quorum sensing is a method of communication used by bacteria that can lead to biofilm formation and the production of virulence factors . This compound has shown potential in disrupting quorum sensing, thereby reducing the virulence of bacterial infections .
Virulence Factor Production Inhibition
In addition to disrupting quorum sensing, this compound has also shown potential in directly inhibiting the production of virulence factors . This could make it a valuable tool in combating bacterial infections .
Potential Treatment for Pseudomonas aeruginosa Infections
Given its ability to inhibit biofilm formation, disrupt quorum sensing, and inhibit the production of virulence factors, this compound could potentially be developed into a therapeutic agent against Pseudomonas aeruginosa biofilm-related infections .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHACMQRBPWCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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